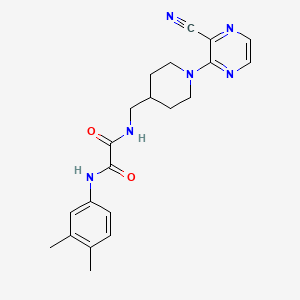

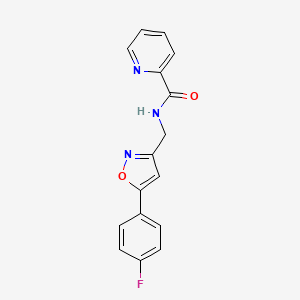

![molecular formula C7H8ClN3OS B2751771 6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride CAS No. 1713164-14-7](/img/structure/B2751771.png)

6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride is a useful research compound. Its molecular formula is C7H8ClN3OS and its molecular weight is 217.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Activity Relationships

The chemical under discussion is structurally related to thieno[2,3-d]pyrimidine derivatives, which have been extensively studied for their potential in various scientific and medicinal applications. A significant study involves the synthesis and structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists for treating reproductive diseases. It was found that specific substituents on the 5-aminomethyl functionality significantly influence receptor binding activity, highlighting the chemical's potential in receptor-targeted therapies (Guo et al., 2003).

Novel Heterocyclic Compound Synthesis

Another research avenue involves the synthesis of new heterocyclic compounds incorporating the thieno[2,3-d]pyrimidine moiety. For instance, various reactions of 3-amino-4-aryl-cycloalka[e]thieno[2,3-b]pyridine-2-carboxamides were explored to produce derivatives with potential antimicrobial and anti-inflammatory activities, showcasing the versatility of thieno[2,3-d]pyrimidine derivatives in synthesizing biologically active compounds (Al‐Sehemi & Bakhite, 2005).

Antifolate Inhibitors of Purine Biosynthesis

A noteworthy application of thieno[2,3-d]pyrimidine derivatives is in the development of antifolate inhibitors of purine biosynthesis, demonstrating selectivity for high-affinity folate receptors. This selectivity distinguishes them from other antifolates, offering a unique mechanism of action as antitumor agents. The compounds studied showed potent inhibitory effects on tumor cells expressing folate receptors, underscoring their potential in targeted cancer therapy (Deng et al., 2009).

Green Synthesis Methods

Efforts have also been directed towards developing greener synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of sustainable chemistry practices in the pharmaceutical industry. A catalytic four-component reaction was reported as a step-economic and environmentally friendly approach to synthesize this class of compounds, emphasizing the ongoing innovations in chemical synthesis techniques (Shi et al., 2018).

Antimicrobial and Anti-Inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory properties. Several of these compounds exhibited significant activities, suggesting their potential as leads for developing new antimicrobial and anti-inflammatory drugs. This research underscores the broad therapeutic potential of thieno[2,3-d]pyrimidine derivatives in addressing a variety of health concerns (Tolba et al., 2018).

Mécanisme D'action

Target of Action

Compounds with the pyrimidine fragment, such as this one, are known to attract the attention of organic chemists due to their wide spectrum of biological activity . They are components of many biologically active compounds, making them an important pharmacophore for the development of new drugs .

Mode of Action

It’s known that pyrimidine derivatives can interact with their targets in various ways, leading to different biochemical changes .

Biochemical Pathways

It’s known that pyrimidine derivatives can affect a wide range of biological activities .

Result of Action

It’s known that pyrimidine derivatives can exhibit a wide range of biological activities .

Analyse Biochimique

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecules it interacts with .

Cellular Effects

It is known that pyrimidine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the effects of this compound vary with dosage, and that there may be threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

6-(aminomethyl)-3H-thieno[2,3-d]pyrimidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS.ClH/c8-2-4-1-5-6(11)9-3-10-7(5)12-4;/h1,3H,2,8H2,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOVCOFZEJVQMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=O)NC=N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751690.png)

![7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2751694.png)

![[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2751697.png)

![3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2751702.png)

![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2751708.png)

![[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B2751710.png)